Chemical Structure and Properties of N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline: A Comprehensive Technical Guide
Chemical Structure and Properties of N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern synthetic chemistry and drug discovery, N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 247113-96-8) serves as a privileged, highly functionalized building block[1][2]. Characterized by a strongly electron-withdrawing trifluoromethyl (-CF₃) group, an ortho-nitro (-NO₂) directing group, and a sterically demanding tert-butylamine moiety, this compound is a critical intermediate. It is predominantly utilized in the synthesis of agrochemicals (such as dinitroaniline herbicides) and advanced pharmaceutical agents, including Selective Androgen Receptor Modulators (SARMs) and targeted kinase inhibitors[3].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth analysis of its structural properties, the mechanistic logic governing its synthesis, and its downstream applications in medicinal chemistry.
Physicochemical Profiling & Structural Analysis
The unique reactivity of N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline is dictated by the push-pull electronic dynamics of its substituents. The -CF₃ and -NO₂ groups exert strong inductive and resonance electron-withdrawing effects, significantly depleting the electron density of the aromatic ring. Conversely, the bulky tert-butyl group provides substantial steric shielding around the secondary amine, influencing both its nucleophilicity and its spatial orientation during receptor binding in biological systems.
Quantitative Physicochemical Data
Table 1: Key Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline |
| CAS Registry Number | 247113-96-8 (Primary) / 26676-01-7 (Synonym)[1][4] |
| Molecular Formula | C₁₁H₁₃F₃N₂O₂ |
| Molecular Weight | 262.23 g/mol |
| Hydrogen Bond Donors | 1 (Secondary Amine N-H) |
| Hydrogen Bond Acceptors | 5 (Nitro oxygens, Amine nitrogen, Fluorines) |
| Topological Polar Surface Area | 57.8 Ų |
| Rotatable Bonds | 3 |
Mechanistic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The standard industrial and laboratory synthesis of N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction. The starting material, 4-chloro-3-nitrobenzotrifluoride , is highly activated toward nucleophilic attack[5][6].
The Causality of Reactivity
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Electrophilic Activation: The chlorine atom is positioned ortho to the nitro group and para to the trifluoromethyl group. Both groups stabilize the incoming negative charge during the transition state via resonance and inductive effects, lowering the activation energy required to form the anionic Meisenheimer complex [7].
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Steric Considerations: tert-Butylamine is a bulky, primary aliphatic amine. While it is a strong nucleophile, its steric bulk creates a high kinetic barrier. Therefore, the reaction requires elevated temperatures (80–100 °C) and a polar aprotic solvent to proceed efficiently[6].
Caption: SₙAr mechanism detailing Meisenheimer complex formation and rearomatization.
Experimental Protocol: Synthesis and Isolation
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing the title compound. The choices of reagents and conditions are explicitly justified.
Step-by-Step Methodology
Objective: Synthesize N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline via SₙAr.
Reagents Required:
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4-chloro-3-nitrobenzotrifluoride (1.0 eq)[5]
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tert-Butylamine (2.5 eq)
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Potassium carbonate (K₂CO₃, 1.5 eq)
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N,N-Dimethylformamide (DMF)
Procedure:
-
System Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 4-chloro-3-nitrobenzotrifluoride (10.0 g, 44.3 mmol) and anhydrous DMF (50 mL).
-
Causality: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates cations while leaving anions naked and highly reactive, which stabilizes the polar SₙAr transition state[5].
-
-
Base Addition: Add K₂CO₃ (9.2 g, 66.5 mmol) to the solution.
-
Causality: K₂CO₃ acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the unreacted tert-butylamine, which would otherwise render it non-nucleophilic.
-
-
Nucleophile Introduction: Slowly add tert-butylamine (11.6 mL, 110.8 mmol) dropwise at room temperature.
-
Causality: A 2.5-fold excess of the amine is used to drive the equilibrium forward and compensate for any evaporative loss of the volatile amine (b.p. 45 °C) during heating.
-
-
Thermal Activation: Heat the reaction mixture to 80 °C for 6–8 hours under a nitrogen atmosphere. Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or LC-MS.
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Workup and Precipitation: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly into 250 mL of crushed ice/water under vigorous stirring.
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Causality: The product is highly hydrophobic due to the -CF₃ and tert-butyl groups, causing it to precipitate rapidly in water, while DMF and inorganic salts remain dissolved.
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-
Isolation: Filter the bright yellow precipitate under a vacuum, wash extensively with cold distilled water, and dry under a vacuum. Recrystallize from hot ethanol to yield pure N-tert-butyl-2-nitro-4-(trifluoromethyl)aniline.
Downstream Applications in Drug Development
In medicinal chemistry, the ortho-nitroaniline motif is rarely the final pharmacophore. Instead, it serves as a precursor to rigid heterocyclic scaffolds.
Reduction and Cyclization Workflows
The most critical downstream transformation is the catalytic reduction of the nitro group to yield N1-tert-butyl-4-(trifluoromethyl)benzene-1,2-diamine . This diamine is a highly versatile intermediate used to synthesize benzimidazoles, quinoxalines, and benzotriazoles.
These heterocycles are fundamental in the design of Flutamide analogs (targeting the Androgen Receptor for prostate cancer therapies) and ATP-competitive kinase inhibitors, where the -CF₃ group enhances metabolic stability and lipophilicity (logP)[3].
Caption: Downstream synthetic workflow from nitroaniline to bioactive benzimidazole scaffolds.
Analytical Characterization Standards
To validate the structural integrity of the synthesized compound, the following spectroscopic benchmarks should be observed:
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.45 (d, J = 2.0 Hz, 1H, Ar-H adjacent to NO₂)
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δ 8.20 (br s, 1H, N-H, exchangeable with D₂O)
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δ 7.60 (dd, J = 9.0, 2.0 Hz, 1H, Ar-H)
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δ 7.10 (d, J = 9.0 Hz, 1H, Ar-H adjacent to amine)
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δ 1.50 (s, 9H, tert-butyl CH₃)
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¹⁹F NMR (CDCl₃, 376 MHz):
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δ -61.8 (s, 3F, -CF₃)
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FT-IR (ATR, cm⁻¹):
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3350 (N-H stretch), 2960 (C-H alkyl stretch), 1530 & 1345 (Asymmetric and symmetric NO₂ stretch), 1110 (C-F stretch).
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References
-
NextSDS. N-TERT-BUTYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINE Chemical Substance Information (CAS: 247113-96-8). Retrieved from: [Link]
- Google Patents (EP0381010A2). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
SciSpace. Synthesis, Structural Determination, and Pharmacology of Putative Dinitroaniline Antimalarials. Retrieved from:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Nitro-5-(trifluoromethyl)aniline|High-Purity Reagent [benchchem.com]
- 4. parchem.com [parchem.com]
- 5. 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | Benchchem [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
